2-(4-ACETAMIDOBENZAMIDO)BENZOIC ACID
Description
Contextualization within Amide-Containing Organic Compounds
The subject molecule, 2-(4-ACETAMIDOBENZAMIDO)BENZOIC ACID, is distinguished by the presence of two amide linkages. The amide group is one of the most important functional groups in organic chemistry and biochemistry, forming the backbone of proteins and appearing in more than 25% of all pharmaceutical drugs. iitk.ac.in Its significance stems from the unique stability conferred by the resonance between the nitrogen lone pair and the carbonyl group. colab.ws This stability makes the amide bond a reliable and robust linker in complex molecular architectures. colab.wswikipedia.org Furthermore, amides are excellent hydrogen bond donors and acceptors, a property crucial for molecular recognition and binding to biological targets like enzymes and receptors. colab.wsscielo.br Compounds containing amide functionalities are integral to a wide range of therapeutic areas, including analgesics like paracetamol and local anesthetics such as lidocaine. colab.wswikipedia.org
Historical Perspectives on Benzoic Acid Scaffold Exploration
The journey of benzoic acid began in the 16th century, first isolated through the dry distillation of gum benzoin. uni.lumzcloud.org For a long time, this natural resin was its only source. mzcloud.org The determination of its composition by Liebig and Wöhler in the 19th century marked a significant milestone, paving the way for its synthetic production and the exploration of its derivatives. mzcloud.org The first industrial synthesis involved the hydrolysis of benzotrichloride, a method later superseded by the cleaner air oxidation of toluene. mdpi.com
Historically, benzoic acid and its salts have been used for their antifungal and preservative properties. mzcloud.orgijpsjournal.com However, its true value in advanced research lies in its role as a versatile scaffold. nih.gov The carboxylic acid group can be readily converted into other functional groups, and the aromatic ring can be substituted to modulate the molecule's electronic and steric properties. This versatility has made the benzoic acid scaffold a fundamental building block in the synthesis of a multitude of bioactive molecules, from diuretics and anesthetics to anticancer agents. nih.gov
Significance of Poly-Substituted Aromatic Systems in Chemical Sciences
Poly-substituted aromatic systems, such as the disubstituted benzoic acid and the disubstituted benzamide (B126) moieties within the target molecule, are ubiquitous structural cores in chemistry, biology, and materials science. researchgate.net The nature and position of substituents on an aromatic ring profoundly influence the molecule's physical, chemical, and biological properties. chemicalbook.com Electron-donating or electron-withdrawing groups can alter the reactivity of the ring, affect the acidity of attached functional groups, and dictate the molecule's three-dimensional shape and intermolecular interactions. byjus.comchemicalbook.com
This ability to fine-tune properties through substitution is a central theme in rational drug design and materials engineering. In medicinal chemistry, for instance, adding or modifying substituents can enhance a compound's binding affinity to a biological target, improve its absorption and distribution in the body, or reduce its toxicity. jk-sci.comlgcstandards.com In materials science, poly-substituted aromatic compounds are crucial for creating polymers, dyes, and liquid crystals with specific desired properties. researchgate.net The predictable influence of various substituents allows chemists to design and synthesize novel molecules with tailored functions.
A Closer Look at this compound
While detailed experimental data for this compound is not prominent in scientific literature, its structure as a derivative of N-aroylanthranilic acid allows for an informed discussion of its likely chemical characteristics and potential synthesis.
Hypothetical Synthesis
The formation of the amide bond is a cornerstone of organic synthesis. A plausible and common method for preparing a compound like this compound is the Schotten-Baumann reaction. iitk.ac.inchemistnotes.com This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. jk-sci.comchemistnotes.com
In a hypothetical synthesis, anthranilic acid (2-aminobenzoic acid) would be reacted with 4-acetamidobenzoyl chloride. The reaction would likely be carried out in a two-phase system, with an aqueous base like sodium hydroxide (B78521) neutralizing the hydrochloric acid byproduct, while the reactants and product remain in an organic solvent. lscollege.ac.in
Reaction Scheme:
Step 1: Preparation of Acyl Chloride: 4-Acetamidobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form 4-acetamidobenzoyl chloride.
Step 2: Acylation: Anthranilic acid is dissolved in a suitable solvent with an aqueous base. The 4-acetamidobenzoyl chloride is then added, leading to a nucleophilic attack by the amino group of anthranilic acid on the carbonyl carbon of the acyl chloride, forming the desired amide bond.
Expected Chemical Properties
The properties of this compound can be inferred from its functional groups.
| Property Category | Inferred Characteristics | Rationale |
| Acidity | Weakly acidic | The carboxylic acid group (-COOH) is the primary acidic site. |
| Solubility | Likely soluble in polar organic solvents and aqueous base. | The presence of polar amide and carboxyl groups suggests solubility in solvents like DMSO and DMF. The acidic proton allows it to form a soluble salt in basic solutions. |
| Hydrogen Bonding | Strong hydrogen bonding capabilities | The molecule contains multiple H-bond donors (N-H from amides, O-H from carboxylic acid) and acceptors (C=O from amides and carboxylic acid). |
| Spectral Features | Characteristic IR and NMR signals | IR: Expect C=O stretches for amides and carboxylic acid (~1650-1710 cm⁻¹), N-H stretches (~3300 cm⁻¹), and a broad O-H stretch from the acid. ¹H NMR: Signals for aromatic protons, amide N-H protons, and the acetyl methyl group would be expected. The carboxylic acid proton would likely be a broad singlet. |
Research Context and Potential Applications
N-aroylanthranilic acids and related structures are of significant interest in medicinal chemistry. They are known isosteres of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Derivatives of anthranilic acid have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijpsjournal.comnih.govresearchgate.netnih.gov The specific combination of the 4-acetamido group (present in paracetamol) and the N-acylated anthranilic acid core suggests that this compound could be a candidate for biological screening, particularly for anti-inflammatory or analgesic activity. However, without direct experimental studies, any potential application remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGHEZFSBHXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354098 | |
| Record name | STK026526 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-40-0 | |
| Record name | Benzoic acid, 2-[[4-(acetylamino)benzoyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60498-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK026526 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Acetamidobenzamido Benzoic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 2-(4-acetamidobenzamido)benzoic acid, the most logical disconnections involve the two amide bonds present in the structure. amazonaws.com
The primary and most evident disconnection is across the central benzamido linkage (an amide C-N bond). This bond connects the anthranilic acid moiety to the p-acetamidobenzoyl group. This retrosynthetic step suggests that the molecule can be synthesized from two key precursors: 2-aminobenzoic acid (anthranilic acid) and 4-acetamidobenzoic acid. The forward reaction would involve forming an amide bond between these two fragments.
A secondary disconnection can be made at the acetamido group's amide bond. This breaks down 4-acetamidobenzoic acid into 4-aminobenzoic acid and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
Combining these steps, a plausible synthetic pathway emerges, starting from 2-aminobenzoic acid and 4-aminobenzoic acid. The proposed multi-step synthesis would involve the acetylation of 4-aminobenzoic acid, followed by the coupling of the resulting 4-acetamidobenzoic acid with 2-aminobenzoic acid.
Classical and Modern Synthetic Approaches
The synthesis of this compound can be achieved through various established and contemporary chemical reactions. These approaches primarily revolve around the formation of the crucial amide linkages.
Amidation Reactions and Coupling Strategies
The cornerstone of synthesizing the target molecule is the formation of the amide bond between the 2-amino group of anthranilic acid and the carboxyl group of 4-acetamidobenzoic acid. A range of amidation strategies can be employed for this transformation.
Direct Thermal Amidation : This classical approach involves the direct condensation of a carboxylic acid and an amine at high temperatures. webassign.net While simple, it often requires harsh conditions and is not always suitable for complex molecules.
Acyl Chloride Method : A more reactive approach involves converting the carboxylic acid of 4-acetamidobenzoic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. webassign.netucl.ac.uk The resulting 4-acetamidobenzoyl chloride can then react readily with 2-aminobenzoic acid to form the desired amide bond. This is a widely used and effective method.
Peptide Coupling Reagents : To perform the amidation under milder conditions and avoid the preparation of an acyl chloride, various coupling agents are used. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Common coupling agents suffer from drawbacks such as producing significant waste and potential toxicity. ucl.ac.ukresearchgate.net More efficient and lower-cost reagents are often preferred in industrial settings. ucl.ac.uk
| Reagent | Full Name | Key Characteristics | Byproducts |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, easy removal of urea (B33335) byproduct. | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highly effective, fast reaction rates, low racemization. | Tetramethylurea, HOAt |
| T3P | n-Propylphosphonic acid anhydride | High-yielding, broad applicability, byproducts are water-soluble. | Phosphonic acids |
| CDI | 1,1'-Carbonyldiimidazole | Cost-effective, stable, mild conditions. | Imidazole, CO₂ |
Acylation Procedures
Acylation is the process of introducing an acyl group into a compound, and it is fundamental to forming both amide bonds in the target molecule.
The formation of the terminal acetamido group is typically achieved by acylating 4-aminobenzoic acid. A standard and efficient method for this N-acetylation is the reaction with acetic anhydride, often with gentle heating. webassign.net The reaction of the sodium salt of an amino acid with acetic anhydride followed by acidification is another common procedure. ijpsjournal.com
The formation of the central benzamido group is an acylation of the nitrogen atom of 2-aminobenzoic acid. As described in the previous section, this is accomplished by reacting it with an activated form of 4-acetamidobenzoic acid, such as its acyl chloride (4-acetamidobenzoyl chloride). researchgate.net This step is essentially an N-acylation of an anthranilic acid derivative. researchgate.net
Multi-Step Reaction Sequences and Optimization
A complete synthesis of this compound is a multi-step process that requires careful planning and optimization. A logical and commonly employed sequence is as follows:
N-Acetylation : The synthesis begins with the protection of the amino group of p-aminobenzoic acid via acetylation. This is typically done by reacting p-aminobenzoic acid with acetic anhydride to yield 4-acetamidobenzoic acid. webassign.net
Carboxylic Acid Activation : The carboxylic acid group of 4-acetamidobenzoic acid is activated to facilitate the subsequent amidation. A common method is the conversion to an acyl chloride using thionyl chloride. researchgate.net
Amide Coupling : The activated 4-acetamidobenzoyl chloride is then reacted with 2-aminobenzoic acid. The amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride, forming the central amide bond and yielding the final product, this compound.
Optimization of such sequences is crucial for maximizing yield, purity, and efficiency while minimizing waste. Modern optimization techniques often involve flow chemistry, where reactions are run in continuous streams rather than in batches. This allows for precise control over parameters like temperature and reaction time. nih.govwhiterose.ac.uk Automated systems using algorithms can rapidly test different reaction conditions to find the optimal settings for yield and purity, significantly reducing the number of experiments and the amount of waste generated. nih.govwhiterose.ac.uk The concentration of reactants and temperature are critical variables that must be carefully controlled to achieve a good yield. libretexts.org
Organometallic Catalysis in Related Benzoic Acid Synthesis
While the final amidation step may use classical methods, organometallic catalysis plays a significant role in the synthesis of the substituted benzoic acid precursors and related structures. These advanced methods offer novel pathways for forming C-C and C-N bonds.
For instance, N-aryl anthranilic acids, which share a core structure with the target molecule, can be synthesized via copper- or palladium-catalyzed amination reactions. nih.gov A chemo- and regioselective copper-catalyzed cross-coupling of 2-chlorobenzoic acids with anilines provides an efficient route to these compounds without needing to protect the acid group. nih.gov Similarly, palladium catalysts are effective for the amination of aryl chlorides that contain carboxylic acid groups. nih.gov
Organometallic reagents are also used to construct the carbon skeleton of benzoic acid derivatives. Nickel- and palladium-catalyzed cross-coupling reactions between sulfonic acid derivatives and organozinc reagents have been developed to synthesize substituted biphenyl (B1667301) carboxylic acids. google.com Another powerful technique is the Rh(III)-catalyzed C-H bond functionalization, which allows for the direct amidation of anilide C-H bonds to form N-acyl anthranilamides, representing a highly atom-economical approach. nih.gov
| Catalyst Type | Reaction | Application | Reference |
|---|---|---|---|
| Copper/Cu₂O | Cross-coupling Amination | Synthesis of N-aryl anthranilic acids from 2-chlorobenzoic acids. | nih.gov |
| Rhodium(III) | C-H Amidation | Direct synthesis of N-acyl anthranilamides from anilides. | nih.gov |
| Nickel/Palladium | Cross-coupling | Synthesis of 2-aryl benzoic acid esters from sulfonic derivatives. | google.com |
| Palladium | Amination | Coupling of aryl chlorides with amines to form precursors. | nih.gov |
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves developing methods that are safer, more efficient, and produce less hazardous waste.
A primary focus of green chemistry in this context is the amide formation step. Traditional methods using stoichiometric coupling agents are often criticized for their poor atom economy and the generation of significant waste. ucl.ac.ukbohrium.com To address this, several greener alternatives have been developed:
Catalytic Amidation : The use of catalysts to form amide bonds is a key green strategy. This includes transition-metal catalysts based on elements like ruthenium and boron-based organocatalysts that can facilitate direct amidation of carboxylic acids and amines, releasing only water as a byproduct. bohrium.com These methods avoid the need for stoichiometric activating agents. ucl.ac.uk
Biocatalysis : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful and sustainable biocatalysts for amide synthesis. nih.gov These enzymatic reactions can be performed under mild conditions in environmentally benign solvents, offering high efficiency and purity without the need for intensive purification. researchgate.netnih.gov
Safer Solvents : The choice of solvent is critical. Many traditional amide coupling reactions use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Green chemistry encourages the use of safer alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less toxic. nih.gov
Process Intensification : Techniques like telescoped continuous flow synthesis contribute to greener processes. By combining multiple reaction steps into a single, continuous operation, the need to isolate and purify intermediates is reduced, which in turn minimizes solvent use, energy consumption, and waste generation. nih.govwhiterose.ac.uk
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Catalytic Direct Amidation | Uses catalysts (e.g., Boron-based, Ruthenium) to directly couple acids and amines. | High atom economy; avoids stoichiometric waste; water is the only byproduct. | bohrium.com, |
| Biocatalysis | Employs enzymes (e.g., CALB lipase) to catalyze amide bond formation. | Mild conditions, high specificity, biodegradable catalyst, use of green solvents. | nih.gov, researchgate.net |
| Flow Chemistry | Performs reactions in a continuous reactor instead of a batch process. | Improved safety, better process control, reduced waste, easy scale-up. | nih.gov, whiterose.ac.uk |
| Use of Greener Solvents | Replaces hazardous solvents (DMF, CH₂Cl₂) with safer alternatives (2-MeTHF). | Reduced toxicity and environmental impact. | ucl.ac.uk, nih.gov |
Solvent Selection and Minimization
Strategies for solvent selection in the synthesis of this compound focus on minimizing waste and toxicity. One approach is to use biomass-derived solvents, which are recognized as green alternatives. bohrium.com For instance, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as more environmentally friendly options for amide synthesis. bohrium.commdpi.com Another strategy involves solvent-free or "melt state" reactions, where the reactants are heated to a molten state to proceed without a solvent, significantly reducing waste and simplifying post-reaction work-up. google.com This method has been successfully applied to the synthesis of similar benzoyl benzoic acid derivatives. google.com The minimization of solvent volume is also a key consideration, with some modern synthetic protocols aiming to reduce the mass ratio of solvent to reactants significantly. google.com
Below is a table of potential green solvents that could be evaluated for the synthesis of this compound, based on their successful application in similar amide formation reactions. bohrium.commdpi.com
| Solvent Class | Example Solvent | Rationale for Use in Amide Synthesis |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources; a viable substitute for less green ethers like THF and dioxane. bohrium.commdpi.com |
| Ethers | Cyclopentyl methyl ether (CPME) | Offers a good safety profile, high boiling point, and stability, making it suitable for various reactions. bohrium.com |
| Lactones | γ-Valerolactone (GVL) | A biomass-derived solvent that has shown potential in peptide synthesis. bohrium.com |
| Hydrocarbons | p-Cymene | A bio-based solvent used as a green reaction medium in amide syntheses. bohrium.com |
| Water | Water | The ideal green solvent, though its use in amide synthesis can be challenging. Innovations like micellar conditions or specialized reagents can enable its use. bohrium.com |
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. jocpr.comacs.orgskpharmteco.com It provides a more insightful metric of efficiency than percentage yield alone, as it highlights the generation of waste byproducts. acs.orgrsc.org The concept, developed by Barry Trost, is calculated using the formula: skpharmteco.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound, a common pathway is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride. researchgate.net In this case, 2-aminobenzoic acid is reacted with 4-acetamidobenzoyl chloride. The balanced chemical equation for this reaction is:
C₉H₈ClNO₂ (4-acetamidobenzoyl chloride) + C₇H₇NO₂ (2-aminobenzoic acid) → C₁₆H₁₄N₂O₄ (this compound) + HCl (hydrogen chloride)
Based on this pathway, the atom economy can be calculated. Even if the reaction proceeds with a 100% yield, the generation of hydrogen chloride as a stoichiometric byproduct means that not all reactant atoms are incorporated into the final product. skpharmteco.comscranton.edu
The following table details the calculation of the theoretical atom economy for this synthesis.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role | Atoms Incorporated into Product? |
| 4-acetamidobenzoyl chloride | C₉H₈ClNO₂ | 197.62 | Reactant | No (Cl is lost) |
| 2-aminobenzoic acid | C₇H₇NO₂ | 137.14 | Reactant | No (one H is lost) |
| Total Reactants | 334.76 | |||
| This compound | C₁₆H₁₄N₂O₄ | 298.29 | Desired Product | Yes (all atoms) |
| Hydrogen chloride | HCl | 36.46 | Byproduct | No |
| Atom Economy Calculation | (298.29 / 334.76) * 100 | = 89.1% |
An atom economy of 89.1% indicates a relatively efficient reaction in terms of atom utilization. However, to achieve true process efficiency, chemists must strive to maximize both the atom economy and the percentage yield. skpharmteco.com
Purification Techniques for High-Purity Synthesis
Achieving high purity is essential for the final product, and several techniques can be employed for the purification of this compound. The choice of method depends on the nature of the impurities, which typically include unreacted starting materials, byproducts, and side-reaction products.
Crystallization is a primary and highly effective method for purifying solid organic compounds like substituted benzoic acids. youtube.com This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. youtube.comdu.ac.in For benzoic acid and its derivatives, water is often a suitable solvent because these compounds are typically highly soluble in hot water but poorly soluble in cold water. youtube.com The process involves dissolving the crude product in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. youtube.comdu.ac.in As the solution cools slowly and without disturbance, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. youtube.com The pure crystals are then collected by filtration. du.ac.in
Washing and Extraction are also critical steps. After initial isolation by filtration, the crystalline product is often washed with a cold solvent (like cold water or toluene) to remove any residual mother liquor and soluble impurities. google.com Acid-base extraction can be a powerful tool if the impurities have different acidic or basic properties than the product. du.ac.in For instance, unreacted 2-aminobenzoic acid could be separated based on its amphoteric nature.
Distillation is generally not suitable for a high-melting-point solid like this compound but may be used to purify liquid starting materials, such as converting 4-acetamidobenzoic acid to its more reactive acyl chloride derivative using thionyl chloride before the main reaction. researchgate.netgoogle.com
The following table summarizes a typical purification workflow for achieving high-purity this compound. youtube.comdu.ac.ingoogle.com
| Purification Step | Procedure | Impurities Removed |
| 1. Primary Isolation | The crude solid product is collected from the reaction mixture via suction filtration. | Bulk solvent, soluble byproducts (e.g., salts). |
| 2. Washing | The filtered solid (filter cake) is washed with a small amount of cold solvent (e.g., water, ethanol, or toluene). google.com | Residual starting materials and byproducts adhering to the crystal surface. |
| 3. Recrystallization | The crude, washed solid is dissolved in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture). The solution is allowed to cool slowly to form pure crystals. youtube.comdu.ac.in | Unreacted starting materials and most organic byproducts that have different solubility profiles. |
| 4. Final Filtration & Drying | The purified crystals are collected by suction filtration, washed with a minimal amount of cold solvent, and dried under vacuum. youtube.comdu.ac.in | Residual solvent from the recrystallization process. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It calculates the electron density of a system to determine its energy and other properties. DFT studies on benzoic acid derivatives help in understanding their electronic structure, such as the distribution of electron density and the energies of molecular orbitals. nih.govpensoft.net
For molecules like 2-(4-acetamidobenzamido)benzoic acid, DFT can be used to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. raybiotech.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the regions of a molecule that are rich or deficient in electrons, indicating sites prone to electrophilic and nucleophilic attack. raybiotech.com Studies on related benzoic acid derivatives show that substituents significantly influence the electronic properties and acidity. pensoft.net For instance, electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. pensoft.net
Table 1: Representative DFT-Calculated Electronic Properties for Benzoic Acid Derivatives (Note: Data is illustrative for the class of compounds, as specific values for this compound are not available in the cited literature.)
| Property | Description | Typical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to create a potential energy landscape. usbio.net For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations can exist.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, such as proteins or solvents.
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. sigmaaldrich.com An MD simulation can reveal how this compound behaves in a solution, showing its conformational changes and interactions with solvent molecules over time.
These simulations can be used to assess the stability of different conformers and the dynamics of intermolecular interactions, such as hydrogen bonding. For example, MD studies on benzoic acid in confined spaces have shown that the environment can significantly impact the molecule's rotational dynamics and aggregation behavior. sigmaaldrich.com The results from MD simulations, including root-mean-square deviation (RMSD) and radius of gyration, can indicate the stability and compactness of the molecule in different environments.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of molecular recognition. For this compound, docking simulations can identify potential binding modes within the active site of a protein.
The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. raybiotech.com Docking studies on similar benzoic acid derivatives have been used to predict their binding interactions with various protein targets, providing insights into the key amino acid residues involved in the binding. raybiotech.com
Table 2: Common Interactions Analyzed in Protein-Ligand Docking (This table describes the types of interactions evaluated in docking studies.)
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups on the ligand and protein. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. In the context of molecular interactions, QSAR models can predict the binding affinity of a compound based on its physicochemical properties, known as molecular descriptors.
For a class of compounds like benzoylaminobenzoic acid derivatives, a QSAR model could be developed to understand how properties like hydrophobicity, electronic effects, and steric parameters influence their interaction with a particular target. The model is built using a "training set" of molecules with known activity and then validated using a "test set." QSAR studies on related compounds have revealed that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity, which is a function of molecular interactions. These models help in predicting the activity of new, unsynthesized compounds and in prioritizing them for further study.
Mechanistic Insights from Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate mechanistic details of chemical structures and reactions that may be difficult to explore experimentally. While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of structurally related N-aroyl-anthranilic acids and benzanilides. These studies provide a framework for understanding the conformational preferences, intramolecular interactions, and potential reaction pathways of the target molecule.
For instance, studies on N-phenylbenzamides and related structures investigate the rotational barriers and conformational landscapes. The orientation of the amide linkage and the dihedral angles between the aromatic rings are of primary interest. In molecules similar to this compound, the presence of ortho-substituents, such as the carboxylic acid group, can significantly influence these conformational preferences through steric hindrance and the formation of intramolecular hydrogen bonds.
Theoretical calculations on related benzanilide (B160483) structures have explored the potential for cis-trans isomerism around the amide C-N bond. The stability of these conformers is often dictated by subtle electronic and steric effects. Natural Bond Orbital (NBO) analysis is a computational method frequently employed in these studies to quantify the stabilizing effects of intramolecular interactions, such as the hydrogen bond between the amide N-H and an adjacent oxygen atom.
Furthermore, computational studies can provide insights into potential reaction mechanisms. For example, in photochemical reactions of substituted benzanilides, (Time-Dependent) DFT calculations have been used to support experimentally observed trends in the formation of products. rug.nl While not directly applicable to the ground-state chemistry of this compound, this illustrates the capability of computational methods to elucidate reaction pathways.
The following tables present hypothetical data based on typical computational findings for structurally similar molecules, illustrating the kind of mechanistic insights that can be gained.
Table 1: Calculated Conformational Data for a Model Benzanilide System
This table showcases how computational chemistry can predict the relative stability and key geometrical parameters of different conformers. The dihedral angles (Φ and Ψ) represent the torsion between the phenyl rings and the central amide plane, which are critical in defining the molecule's three-dimensional shape.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle Φ (°) | Dihedral Angle Ψ (°) | Intramolecular H-Bond (N-H···O) Distance (Å) |
| Conformer A (Global Minimum) | 0.00 | 15.2 | 35.8 | 1.95 |
| Conformer B | 1.52 | -165.4 | 38.1 | - |
| Conformer C | 2.89 | 18.5 | -145.3 | 1.98 |
| Transition State (A ↔ B) | 4.75 | -90.1 | 36.5 | - |
Note: Data is representative and derived from computational studies on analogous benzanilide systems.
Table 2: Selected Natural Bond Orbital (NBO) Interaction Energies for a Model N-Aroyl-Anthranilic Acid
NBO analysis quantifies the delocalization of electron density between orbitals, providing a measure of the strength of stabilizing interactions like hydrogen bonds. The interaction between the lone pair (LP) of the oxygen atom and the antibonding orbital (σ*) of the N-H bond is characteristic of an intramolecular hydrogen bond.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) of Carboxyl | σ* (N-H) of Amide | 8.5 | Intramolecular Hydrogen Bond |
| LP (N) of Amide | π* (C=O) of Benzoyl | 45.2 | Amide Resonance |
| π (Benzoyl Ring) | π* (Anthraniloyl Ring) | 2.1 | π-π Stacking Interaction |
Note: E(2) represents the stabilization energy. Data is illustrative and based on computational analyses of similar molecular structures.
These computational approaches provide a detailed picture of the molecule at an electronic level, offering mechanistic hypotheses that can guide further experimental work. For this compound, such studies would be invaluable in understanding its structure-property relationships.
Exploration of Structure Activity Relationships Sar at a Molecular Level
Impact of Substituent Modifications on Molecular Interactions
The biological activity of a molecule can be significantly altered by the introduction, removal, or modification of chemical substituents. These changes can affect the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with macromolecular targets.
Research on analogous structures, such as 2-benzamidobenzoic acids, provides valuable insights. For instance, in a series of 2-benzamidobenzoic acid derivatives designed as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, modifications to both the anthranilic acid and the benzoyl moieties were found to be critical for activity. researchgate.netnih.gov The introduction of substituents on the anthranilic acid portion of the molecule led to compounds with inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov For example, a 3-chloro substituted derivative demonstrated strong inhibition of PqsD with an IC₅₀ of 6.2 μM, while showing no inhibition of RNA polymerase, indicating that specific substitutions can also confer selectivity. nih.gov
In a different context, studies on derivatives of 4-aminobenzoic acid (PABA) have shown that the nature of the substituent on the amino group significantly impacts biological activity. For example, the introduction of various aromatic halides to aminobenzoic acids has been a strategy to synthesize compounds with cholinesterase inhibitory activity. nih.govresearchgate.net The inhibitory potency of these derivatives was found to be dependent on the substitution pattern on the phenyl ring. researchgate.net
Furthermore, the electronic effects of substituents on the benzoic acid ring are known to play a crucial role. Electron-donating groups, such as alkoxy groups, can increase the electron density of the carbonyl oxygen, which may enhance activity in certain contexts like local anesthetics. pharmacy180.com Conversely, electron-withdrawing groups can also lead to increased potency in other scenarios. pharmacy180.com These principles suggest that systematic modification of the phenyl rings in 2-(4-acetamidobenzamido)benzoic acid would likely lead to significant variations in its molecular interactions and biological effects.
Table 1: Impact of Substituents on the PqsD Inhibitory Activity of 2-Benzamidobenzoic Acid Analogs
| Compound | Substituent on Anthranilic Acid | IC₅₀ (µM) for PqsD | Reference |
|---|---|---|---|
| 1 | H | >100 | nih.gov |
| 2 | 3-Cl | 6.2 | nih.gov |
| 3 | 4-Cl | 15 | nih.gov |
| 4 | 5-Cl | 25 | nih.gov |
| 5 | 3-F | 10 | nih.gov |
Design Principles for Modulating Binding Affinity to Macromolecular Targets
The design of molecules with high binding affinity for specific macromolecular targets is a primary goal in drug discovery. This involves optimizing the non-covalent interactions between the ligand and the protein's binding site, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
For compounds structurally related to this compound, several design principles have emerged from various studies. A key principle is the concept of a pharmacophore, which defines the essential spatial arrangement of functional groups required for biological activity. For inhibitors of soluble epoxide hydrolase (sEH), a pharmacophore model for 4-benzamidobenzoic acid hydrazide derivatives was proposed where the amide group acts as a primary pharmacophore and a hydrazide group as a secondary one, linked by a lipophilic phenyl spacer.
Computational methods such as molecular docking are instrumental in predicting binding affinities and understanding the interactions at the molecular level. sci-hub.se These studies can reveal key amino acid residues in the binding pocket that interact with the ligand and guide the design of new analogs with improved affinity. For example, docking studies of benzoic acid derivatives with acetylcholinesterase and carbonic anhydrase have helped in identifying promising inhibitors. sci-hub.se The binding energy, calculated through methods like molecular mechanics-generalized Born surface area (MM-GBSA), can provide a quantitative estimate of binding affinity. sci-hub.se
Table 2: Binding Affinity of Tetrahydroisoquinolynyl-benzoic Acid Derivatives as Multi-target Inhibitors
| Compound ID | Substituent | Target Enzyme | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | hCA I | 33.00 ± 0.29 | sci-hub.se |
| 6e | Cyclohexanone | hCA II | 18.78 ± 0.09 | sci-hub.se |
| 6f | 2,2-dimethyl-1,3-dioxan-4-one | AChE | 13.62 ± 0.21 | sci-hub.se |
Role of Amide and Carboxylic Acid Functionalities in SAR
The amide and carboxylic acid groups are pivotal functional groups in many biologically active molecules, including this compound, due to their ability to participate in key molecular interactions.
The carboxylic acid group is often a crucial component of a pharmacophore due to its acidity and ability to form strong electrostatic interactions and hydrogen bonds. nih.gov In many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for their mechanism of action. nih.gov Studies on 2-benzamidobenzoic acids as PqsD inhibitors have demonstrated that the carboxylic acid ortho to the amide is essential for binding. nih.gov This is likely due to its ability to form a salt bridge with positively charged residues, such as arginine or lysine, in the binding site. nih.gov The deprotonated carboxylate (RCOO⁻) can act as a strong hydrogen bond acceptor and engage in favorable electrostatic interactions. Esterification of the carboxylic acid, which neutralizes its negative charge, often leads to a significant reduction or loss of activity, confirming the importance of the acidic proton and the resulting carboxylate anion. nih.gov
Biophysical Interactions and Molecular Target Identification Non Clinical Focus
Ligand-Macromolecule Binding Studies (e.g., enzyme systems, in vitro models)
While direct and extensive ligand-macromolecule binding studies for 2-(4-acetamidobenzamido)benzoic acid are not widely documented, insights can be drawn from research on structurally related benzoic acid and anthranilic acid derivatives. These studies provide a foundational understanding of how this class of compounds may interact with biological macromolecules.
Enzyme Inhibition Mechanisms
The inhibitory potential of benzoic acid derivatives against various enzymes has been a subject of scientific inquiry. For instance, studies on the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, by a range of phenolic acids with a benzoic acid core, have revealed important structure-activity relationships. mdpi.com The inhibitory capacity of these compounds was found to be dependent on the nature and position of substituents on the benzene (B151609) ring. mdpi.com Specifically, the presence and location of hydroxyl groups can significantly influence the inhibitory activity, primarily through the formation of hydrogen bonds with key amino acid residues in the enzyme's active site, such as His201 in α-amylase. mdpi.com
While not directly studying this compound, this suggests that its acetamido and benzamido groups could similarly influence its interaction with enzyme active sites. The amide linkages and the acetyl group introduce potential hydrogen bond donors and acceptors, which could facilitate binding to and inhibition of specific enzymes. For example, a study on 2,4-bis(2-acetoxy-benzamido) benzoic acid (AB-50), a structurally similar compound, demonstrated its ability to inhibit histamine (B1213489) release, a process mediated by a cascade of enzymatic activities within mast cells. nih.gov This inhibitory action points towards the compound's potential to interfere with enzymes involved in cellular signaling pathways. nih.gov Furthermore, research on other benzoic acid derivatives has shown inhibition of enzymes like ribonucleotide reductase. mdpi.com
Table 1: Potential Enzyme Inhibition Mechanisms Based on Related Compounds
| Enzyme Target Class | Potential Mechanism of Inhibition | Structural Features of Relevance | Reference |
| Hydrolases (e.g., α-amylase) | Competitive or mixed inhibition through hydrogen bonding and hydrophobic interactions within the active site. | Carboxyl group, amide linkages, aromatic rings. | mdpi.com |
| Enzymes in Signaling Cascades | Interference with enzymatic activity that mediates cellular responses, such as histamine release. | Benzamido and acetoxy groups suggesting potential for interaction with various enzymes. | nih.gov |
| Reductases (e.g., ribonucleotide reductase) | Inhibition of enzyme function, potentially through interaction with the active site or allosteric regulation. | General structure of benzoic acid derivatives. | mdpi.com |
This table is illustrative and based on the activities of structurally related compounds, not direct studies of this compound.
Protein Binding Modalities
The interaction of small molecules with proteins is fundamental to their biological activity. For benzoic acid derivatives, binding to plasma proteins like albumin and to specific cellular proteins has been observed. The binding of various substituted benzoic acids to bovine serum albumin (BSA) is influenced by the physicochemical properties of the substituents. mdpi.com
A study on anthranilic acid derivatives, which share a structural component with this compound, identified the far upstream element (FUSE) binding protein 1 (FUBP1) as a molecular target. nih.govnih.gov FUBP1 is a single-stranded DNA/RNA binding protein that regulates the transcription of key genes like c-Myc. nih.govnih.gov The identified anthranilic acid derivatives were shown to inhibit the interaction between FUBP1 and its target DNA sequence. nih.gov This suggests that the anthranilic acid moiety within this compound could potentially mediate binding to DNA or RNA binding proteins.
The binding is often a reversible process, forming a drug-protein complex that can influence the molecule's distribution and availability to target sites. nih.govnih.gov The nature of the bonds can range from weak van der Waals forces and hydrogen bonds to stronger ionic interactions.
Interaction with Cellular Pathways (at a mechanistic, non-clinical level)
IAD has been shown to impact a variety of immune parameters both in vitro and in vivo. researchgate.netnih.gov A notable effect is the enhancement of natural killer (NK) cell activity. researchgate.netresearchgate.net This suggests an interaction with signaling pathways that regulate the proliferation and activation of these immune cells. The drug may act to restore T-lymphocyte function by modulating lymphokine production or by affecting ribosomal RNA and protein synthesis. researchgate.net
Furthermore, derivatives of amino benzoic acid have been shown to inhibit TNFα/NFκB and iNOS/NO signaling pathways in preclinical models. mdpi.com These pathways are crucial in inflammation and cellular proliferation. The inhibition of these pathways by related compounds suggests a potential mechanistic route for this compound to exert biological effects at a cellular level.
Development of Molecular Probes and Biosensors
The structural scaffold of benzoic acid and its derivatives has been utilized in the development of molecular probes and biosensors for various biological applications. Although there are no specific reports on the use of this compound for this purpose, the principles derived from related compounds are applicable.
For instance, a synthetic biosensor has been constructed to detect benzoic acid derivatives in Saccharomyces cerevisiae. frontiersin.org This biosensor was activated by benzoic acid and several of its derivatives, demonstrating that this chemical structure can be recognized by engineered biological systems to produce a measurable signal. frontiersin.org Such biosensors are valuable tools for high-throughput screening in metabolic engineering. frontiersin.org
In the realm of fluorescence imaging, derivatives of benzothiadiazole, which can be considered related heterocyclic structures, have been developed as fluorescent probes for bioimaging. researchgate.net These probes are used for the analysis of various cellular components and processes. Furthermore, selectively labeled anthranilic acid has been used as a metabolic precursor to label tryptophan residues in proteins for NMR studies, effectively acting as a probe for protein structure and dynamics. researchgate.netresearchgate.net These examples highlight the potential for modifying the this compound structure to create targeted molecular probes for studying specific biological systems.
Prodrug Design Principles for Targeted Delivery (without clinical application details)
The chemical structure of this compound, with its carboxylic acid group, lends itself to various prodrug design strategies aimed at improving its physicochemical and pharmacokinetic properties for targeted delivery. researchgate.netnih.gov A common approach for carboxylic acid-containing molecules is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and facilitating passage across biological membranes. researchgate.netnih.gov
Strategies for Modulating Biotransformation
The biotransformation of a prodrug to its active form is a critical step in its mechanism of action. For ester prodrugs of benzoic acid derivatives, this conversion is often mediated by esterase enzymes present in the body. nih.govnih.gov
One strategy involves the creation of glycolamide esters of benzoic acid. nih.gov These esters have been shown to be rapidly hydrolyzed by plasma cholinesterase, leading to a quick release of the parent carboxylic acid. nih.gov The rate of this biotransformation can be modulated by altering the substituents on the amide nitrogen of the glycolamide moiety. nih.gov
Another sophisticated strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this approach, a non-toxic prodrug is administered and is specifically activated at a target site (e.g., a tumor) by an enzyme that has been selectively delivered to that site, often conjugated to a monoclonal antibody. creative-biolabs.com For example, benzoic acid mustards have been designed as prodrugs that are activated by the enzyme carboxypeptidase G2, which is targeted to cancer cells. creative-biolabs.com The prodrug itself is relatively inert, but upon enzymatic cleavage at the target site, it releases a potent cytotoxic agent. creative-biolabs.com
These principles demonstrate that the this compound molecule could be chemically modified into various prodrug forms to control its biotransformation, leading to targeted release and potentially enhanced efficacy in non-clinical models.
Enzyme-Mediated Prodrug Activation (e.g., carboxypeptidase)
The activation of prodrugs by specific enzymes at a target site is a key strategy in drug delivery. Carboxypeptidase G2 (CPG2), a bacterial enzyme, is of particular interest for its ability to hydrolyze the C-terminal glutamate (B1630785) residue from various N-acylating moieties. researchgate.net This mechanism is central to gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic prodrug is converted into a potent cytotoxic agent at the tumor site where the enzyme is expressed. mdpi.comcreative-biolabs.com
In the context of benzoic acid derivatives, CPG2 has been shown to effectively cleave related prodrug structures. For instance, the prodrug 4-[N, N-bis (2-chloroethyl) amino] benzoyl-L-glutamic acid is activated by CPG2, releasing the active benzoic acid mustard derivative. creative-biolabs.com This process involves the hydrolysis of the amide bond, liberating glutamic acid and the active drug. researchgate.net The efficiency of this cleavage is a critical factor in the therapeutic efficacy of the prodrug. Studies on fluorinated benzoic acid mustards have demonstrated that di- and trifluorinated prodrugs are efficiently cleaved by CPG2. nih.gov
The table below summarizes the activation of related benzoic acid prodrugs by Carboxypeptidase G2.
| Prodrug Candidate | Activating Enzyme | Result of Activation | Relevant Findings |
| 4-[N, N-bis (2-chloroethyl) amino] benzoyl-L-glutamic acid | Carboxypeptidase G2 (CPG2) | Release of glutamic acid and the active bifunctional alkylating agent. creative-biolabs.com | The prodrug is designed for activation at the tumor site following administration of a monoclonal antibody-enzyme conjugate. creative-biolabs.com |
| {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid | Carboxypeptidase G2 (CPG2) | Efficient cleavage and release of the active drug. nih.gov | Demonstrated excellent therapeutic activity in CPG2-expressing xenografts. nih.gov |
| Tetrafluorinated benzoic acid L-glutamate mustards | Carboxypeptidase G2 (CPG2) | Acted as competitive inhibitors of CPG2 rather than substrates. nih.gov | This highlights the structural specificity required for efficient enzyme-mediated activation. nih.gov |
While direct studies on this compound are not specified in the provided results, the principle of CPG2-mediated activation of benzoyl-L-glutamic acid derivatives suggests a potential pathway for its prodrug forms.
Chemical Stability Considerations for Prodrugs
The chemical stability of a prodrug is a crucial parameter that influences its shelf-life, formulation, and in vivo performance. mdpi.com Prodrugs must be stable enough to reach their target site before converting to the active form. mdpi.com The stability of benzoic acid derivatives has been investigated under various conditions.
Studies on benzoic acid and its derivatives in subcritical water showed that degradation increases with rising temperature and longer heating times. nih.gov While benzoic acid itself is stable up to 300°C, its derivatives can show significant degradation at lower temperatures, with severe degradation observed at 200°C and complete degradation at 250°C. nih.gov The primary degradation pathway for these compounds under such conditions is decarboxylation. nih.gov
For prodrugs designed for physiological conditions, pH-dependent stability is a key consideration. Research on amino acid prodrugs of benzoic acid with different linkers has shown that stability is generally greater at acidic pH compared to basic pH. nih.gov The length and nature of the linker can also significantly impact stability, with longer linkers like propylene (B89431) glycol providing greater stability than shorter ones. nih.gov Furthermore, the type of amino acid promoiety can influence stability, with aliphatic amino acids conferring more stability than aromatic ones. nih.gov
The following table outlines key stability findings for related benzoic acid derivatives.
| Compound Type | Condition | Key Findings |
| Benzoic acid derivatives (anthranilic acid, salicylic (B10762653) acid, syringic acid) | Subcritical water (50-350°C) | Degradation increased with temperature and time; severe degradation at 200°C. nih.gov |
| Benzoic acid | Subcritical water | Remained stable at temperatures up to 300°C. nih.gov |
| Amino acid prodrugs of benzoic acid | Physiologically relevant pH (1.2, 4, 6, 7.4) | More stable at acidic pH; stability increases with linker length (propyl > ethyl > methyl). nih.gov |
| Benzoates with different electron-withdrawing groups | Buffer (pH 7.4 and 5.9) and plasma | All tested benzoates could be activated by mycobacterial enzymes, indicating a degree of instability in the presence of enzymes. nih.gov |
These findings underscore the importance of the chemical structure in determining the stability of any prodrug based on this compound.
Biophysical Characterization of Compound-Biological System Interactions
Understanding the biophysical interactions between a compound and its biological target is fundamental for elucidating its mechanism of action. While specific biophysical data for this compound is not detailed in the search results, studies on related benzamide (B126) and benzoic acid derivatives provide insights into the techniques used and the nature of these interactions.
Techniques such as X-ray crystallography have been used to determine the three-dimensional structure of related compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid, revealing details about bond lengths, angles, and intermolecular hydrogen bonding. nih.gov Such structural information is invaluable for understanding how these molecules might fit into the binding pocket of a biological target.
Molecular docking studies are another powerful computational tool used to predict the binding affinity and mode of interaction between a ligand and a receptor. For instance, docking studies have been performed on 5-acetamido-2-hydroxy benzoic acid derivatives to analyze their binding affinity with cyclooxygenase 2 (COX-2) receptors. nih.govmdpi.com These in-silico analyses can guide the design of more potent and selective inhibitors.
Furthermore, biophysical techniques can be employed to monitor enzyme activity and prodrug activation. Chemical Exchange Saturation Transfer Magnetic Resonance (CEST-MR) has been successfully used to detect the activity of CPG2 by monitoring the release of glutamate from a CPG2 substrate, 3,5-difluorobenzoyl-L-glutamate. nih.gov This method capitalizes on the different exchange rates of amine and amide protons with water to generate a detectable signal change upon enzyme action. nih.gov
The table below summarizes biophysical characterization methods applied to related compounds.
| Compound/System | Biophysical Technique | Finding/Application |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | X-ray Crystallography | Determined the crystal structure, revealing intermolecular hydrogen bonds and the dihedral angle between the benzene rings. nih.gov |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Molecular Docking | Analyzed binding affinity with COX-2 receptors to predict inhibitory potential. nih.govmdpi.com |
| 3,5-difluorobenzoyl-L-glutamate (CPG2 substrate) | Chemical Exchange Saturation Transfer Magnetic Resonance (CEST-MR) | Monitored the CPG2-mediated release of glutamate, allowing for the detection of enzyme activity in vitro. nih.gov |
| Benzamide derivatives | Pharmacophore modeling, 3D-QSAR, Docking studies | Identified essential features for glucokinase activation, aiding in the development of potential antidiabetic drugs. nih.gov |
Derivatization and Scaffold Exploration Strategies
Synthesis of Analogs and Homologs for SAR Development
The development of a robust Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound. For 2-(4-acetamidobenzamido)benzoic acid, this involves the systematic synthesis and biological evaluation of analogs and homologs to identify key structural features responsible for its activity.
Detailed Research Findings:
Research into various benzoic acid derivatives provides a framework for potential modifications to the this compound scaffold. SAR studies on other benzoic acid-containing molecules have shown that the nature and position of substituents on the phenyl rings, as well as modifications to the carboxylic acid group, can dramatically influence biological activity. nih.govmdpi.com
Key synthetic strategies for generating analogs include:
Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either the anthranilic acid portion or the 4-acetamidobenzoyl moiety can probe the electronic and steric requirements of the binding pocket. For example, studies on other classes of benzoic acid derivatives have shown that electron-withdrawing groups can enhance anticancer activity in some contexts. preprints.org
Modification of the Acetamido Group: The N-acetyl group can be replaced with other acyl groups (e.g., propanoyl, butanoyl) to investigate the impact of chain length and lipophilicity. Alternatively, converting the methyl group of the acetate (B1210297) to a trifluoromethyl group can alter electronic properties.
Alteration of the Amide Linker: The secondary amide bond is a key structural feature. Its conformation and hydrogen bonding capacity are critical. N-methylation can remove the hydrogen bond donor capability, which can be a key determinant for activity.
Carboxylic Acid Group Modification: The carboxylic acid is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. Esterification to create prodrugs can improve bioavailability. nih.gov Conversion to other acidic isosteres, such as tetrazoles, can also modulate activity and pharmacokinetic properties.
A systematic SAR exploration would involve creating a library of compounds where each part of the molecule is varied. For instance, a series could be synthesized by reacting substituted 2-aminobenzoic acids with substituted 4-acetamidobenzoyl chlorides. The synthesis of related 4-benzamidobenzoic acid hydrazide derivatives has been successfully achieved by reacting the corresponding acid with hydrazine (B178648) hydrate, followed by reaction with anhydrides, demonstrating a viable synthetic pathway for derivatization. nih.gov
Below is a representative data table illustrating how an SAR study for a series of benzoic acid derivatives might be summarized.
Table 1: Example SAR Data for Benzoic Acid Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Benzoic Acid Moiety) | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|---|
| Parent | H | NHCOCH₃ | COOH | Baseline | |
| 1a | Cl | NHCOCH₃ | COOH | TBD | preprints.org |
| 1b | OCH₃ | NHCOCH₃ | COOH | TBD | mdpi.com |
| 1c | H | NO₂ | COOH | TBD | preprints.org |
| 1d | H | NHCOCH₃ | COOCH₃ | TBD | nih.gov |
| 1e | H | NHCOCH₂CH₃ | COOH | TBD |
TBD: To Be Determined through biological screening.
This systematic approach allows researchers to build a predictive model for the activity of this compound derivatives, guiding the design of more potent and selective compounds. researchgate.net
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel core structures with improved properties, such as enhanced potency, better pharmacokinetics, or access to new intellectual property space. researchgate.netnovartis.com These methods involve replacing the central framework or specific functional groups of a molecule with others that retain similar biological activity. nih.govu-strasbg.fr
Detailed Research Findings:
For this compound, several opportunities for scaffold hopping and bioisosteric replacement exist:
Central Amide Bond Replacement: The amide linker is a prime candidate for bioisosteric replacement. It can be substituted with groups like a reverse amide, ester, ketone, or various five-membered heterocycles (e.g., oxadiazole, triazole) to alter the molecule's stability, hydrogen bonding pattern, and conformational flexibility.
Phenyl Ring Replacements: The phenyl rings can be replaced with other aromatic or heteroaromatic systems. For example, the benzene (B151609) ring of the anthranilic acid portion could be replaced by a pyridine, pyrimidine, or thiophene (B33073) ring. This can lead to new interactions with the biological target and significantly alter the molecule's properties. The successful application of scaffold hopping has been demonstrated in the discovery of novel anticancer agents from known lead compounds. mdpi.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric replacement to improve metabolic stability and cell permeability. Classical and non-classical bioisosteres for a carboxylic acid include tetrazole, hydroxamic acid, and acylsulfonamide.
Scaffold Hopping the Entire Core: A more drastic approach involves replacing the entire benzamido-benzoic acid core with a completely different scaffold that maintains the spatial arrangement of key pharmacophoric features. This is often guided by computational modeling to find new scaffolds that fit the target's binding site. researchgate.net
The table below outlines potential bioisosteric replacements for key functional groups within the this compound structure.
Table 2: Potential Bioisosteric Replacements
| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, pKa, and cell permeability. | researchgate.net |
| Amide Linker (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Triazole | Enhance metabolic stability, alter H-bonding, modify conformation. | novartis.com |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate electronics, solubility, and target interactions; create novel IP. | mdpi.com |
| Acetyl Group (-COCH₃) | Sulfonyl group (-SO₂CH₃), other small acyl groups | Alter electronic character and hydrogen bonding potential. | novartis.com |
These strategies provide a rational path to escape from undesirable properties of the initial lead compound while retaining or improving its desired biological effects. nih.gov
Conjugation Chemistry for Advanced Applications
Conjugating this compound to other molecular entities can unlock advanced applications beyond its intrinsic biological activity. The presence of a carboxylic acid handle and a modifiable acetamido group makes the molecule amenable to various conjugation chemistries.
Detailed Research Findings:
Conjugation can be used to create molecules for targeted drug delivery, diagnostics, or multimodal therapies. The core principle involves using a chemically reactive site on the molecule to attach it to another functional unit.
Targeted Delivery: The carboxylic acid group can be coupled (via an amide or ester linkage) to a targeting ligand, such as an antibody, peptide, or small molecule that recognizes a specific receptor on diseased cells. This approach concentrates the therapeutic agent at the site of action, potentially increasing efficacy and reducing systemic side effects.
Imaging and Diagnostics: The molecule can be conjugated to a fluorescent dye, a radiolabel, or a contrast agent. The resulting conjugate could be used as a probe to visualize biological processes or to diagnose diseases where the molecule's target is upregulated.
Improving Pharmacokinetics: Conjugation to polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can improve the solubility, stability, and circulation half-life of a drug. The carboxylic acid provides a convenient attachment point for such modifications.
Multifunctional Drugs: The scaffold can be linked to another pharmacologically active molecule to create a hybrid drug that acts on multiple targets simultaneously. For example, combining an anti-inflammatory agent with an anticancer agent could provide synergistic effects. The synthesis of a gallic acid–stearylamine conjugate for anticancer activity illustrates the potential of combining different molecular fragments to achieve a desired biological outcome. preprints.org
The synthesis of such conjugates typically involves standard coupling reactions. For instance, the carboxylic acid can be activated with reagents like EDC/NHS and then reacted with an amine-containing molecule (e.g., a targeting peptide or a fluorescent dye with an amine linker) to form a stable amide bond.
Table 3: Potential Conjugation Strategies and Applications
| Conjugated Moiety | Linkage Chemistry | Potential Application | Reference |
|---|---|---|---|
| Targeting Peptide | Amide bond formation | Targeted cancer therapy | |
| Fluorescent Dye (e.g., FITC) | Amide or Thio-urea bond | Molecular probe for bio-imaging | |
| Polyethylene Glycol (PEG) | Ester or Amide bond | Improved solubility and circulation time | |
| Second Pharmacophore | Covalent linker | Dual-target or synergistic therapy | preprints.org |
Through these advanced derivatization strategies, the therapeutic and diagnostic potential of the this compound scaffold can be systematically explored and optimized.
Potential Research Applications Beyond Human Clinical Development
Applications in Materials Science and Engineering
Currently, there is a lack of specific research detailing the application of 2-(4-acetamidobenzamido)benzoic acid in materials science. However, the molecule possesses functional groups capable of forming predictable intermolecular interactions, which are fundamental to crystal engineering and the design of novel materials. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the two amide groups (-NH-C=O) also readily participate in hydrogen bonding.
This capacity for hydrogen bonding suggests the compound could self-assemble into ordered supramolecular structures. A related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, has been shown to form dimers in its crystal structure through pairs of intermolecular O-H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov Additionally, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov It is plausible that this compound could form similar dimeric structures or more complex three-dimensional networks, a property of interest for creating organic materials with specific structural or functional properties.
Use as Intermediate in Complex Organic Synthesis
The most prominent potential application for this compound is as a scaffold or intermediate in multi-step organic synthesis. Its structure is a composite of three key building blocks: anthranilic acid, 4-aminobenzoic acid, and an acetyl group. This inherent modularity makes it a versatile precursor for constructing more complex molecules.
Benzanilides, the core structure of this compound, are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. uomustansiriyah.edu.iq The reactivity of the amide linkage and the potential for substitution on the aromatic rings make them valuable in drug development. uomustansiriyah.edu.iq Specific examples from the scientific literature underscore the role of similar benzamido benzoic acids as key synthetic intermediates. For instance, 2-methyl-4-(2-methylbenzamido)benzoic acid serves as a precursor for preparing pharmaceutically active benzazepine compounds with vasopressin antagonistic activity. nih.gov Likewise, 2-(4-methylphenyl)benzoic acid is a crucial intermediate for producing a class of antihypertensive drugs known as "Sartans". google.com
The synthesis of this compound itself would likely proceed via the acylation of 2-aminobenzoic acid (anthranilic acid) with a reactive derivative of 4-acetamidobenzoic acid, such as 4-acetamidobenzoyl chloride. This process connects two functionalized aromatic rings through a stable amide bond, creating a larger, more complex scaffold ready for further chemical modification. Various synthetic protocols describe the coupling of substituted benzoic acids with amines or anilines to create complex heterocyclic compounds and potential drug candidates. nih.govresearchgate.netresearchgate.netnih.gov
| Intermediate Compound | Class of Final Product | Reference |
|---|---|---|
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | Benzazepine derivatives | nih.gov |
| 2-(4-Methylphenyl)benzoic acid | Sartan antihypertensives | google.com |
| General Benzanilide (B160483) Derivatives | Pharmaceuticals, Dyes, Agrochemicals | uomustansiriyah.edu.iq |
| 4-(2-Chloroacetamido)benzoic acid derivatives | Local Anesthetic Agents | researchgate.netresearchgate.net |
Role in Analytical Method Development (e.g., as a standard, derivatization reagent)
There is no documented use of this compound as an analytical standard or a derivatization reagent in the current literature. Generally, compounds used as primary or secondary analytical standards are required to be stable, highly pure, and are often simpler molecules. For example, benzoic acid itself is widely used as a certified reference material and an analytical standard for applications like elemental analysis and alkalimetry. molteklifescience.commerckmillipore.commerckmillipore.com
A complex molecule like this compound would typically only be used as an analytical standard if it were a specific analyte of interest—for example, a drug substance, a metabolite, or a known impurity in a product that requires precise quantification. Without a specific context where this molecule is the target of analysis, it is not a candidate for a general-purpose standard.
Similarly, it is not suited for use as a derivatization reagent. Derivatization in analytical chemistry involves reacting an analyte with a reagent to make it more suitable for analysis (e.g., more volatile for gas chromatography or more detectable for HPLC). usda.gov Such reagents are typically small, highly reactive molecules designed to attach a specific functional group to the analyte. Given its size and multiple functional groups, this compound does not fit the profile of a derivatization agent.
Environmental and Industrial Chemistry Considerations (e.g., degradation studies)
No specific environmental fate or degradation studies have been published for this compound. However, its likely environmental behavior can be inferred from its structural components: a benzanilide core and an N-acetylated amine.
The central benzanilide structure (N-phenylbenzamide) is known to be susceptible to microbial degradation. For example, the herbicide propanil, a synthetic anilide, is rapidly broken down in the environment by microbes, which cleave the amide bond to yield 3,4-dichloroaniline (B118046) as the major metabolite. researchgate.net This suggests that the amide linkages in this compound would be primary sites for microbial attack, breaking the molecule into its constituent parts.
Furthermore, the N-acetamido group is part of a well-known biological cycle. The N-acetylation of aromatic amines is a common detoxification mechanism employed by microorganisms like fungi to process xenobiotic compounds. researchgate.netnih.gov The reverse process, the hydrolysis of the acetyl group (deacetylation), is also a known metabolic pathway. frontiersin.org
Therefore, the environmental degradation of this compound would likely proceed through the hydrolysis of its two amide bonds. This would break the compound down into smaller, more readily biodegradable molecules: anthranilic acid, 4-aminobenzoic acid, and acetic acid. These smaller molecules are common metabolites in various biological pathways and are not considered persistent environmental pollutants.
| Structural Moiety | Likely Degradation Process | Resulting Products | Reference |
|---|---|---|---|
| Benzanilide Amide Linkage | Microbial Hydrolysis | Anthranilic acid + 4-Acetamidobenzoic acid | researchgate.net |
| Acetamido Amide Linkage | Microbial Hydrolysis (Deacetylation) | 4-Aminobenzoic acid + Acetic acid | researchgate.netnih.govfrontiersin.org |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and materials science. nih.govnih.gov For a compound like 2-(4-acetamidobenzamido)benzoic acid, these computational tools offer a powerful lens through which to predict its properties and potential applications.
Predictive Modeling and Virtual Screening: ML algorithms can be trained on vast datasets of existing compounds to predict the biological activities, physicochemical properties, and potential toxicity of novel molecules. nih.gov For this compound, AI models could predict its binding affinity to various protein targets. For instance, given that substituted benzoic acid scaffolds have been identified as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, AI could screen this compound against a library of similar protein targets. nih.gov By analyzing patterns in large chemical and biological datasets, AI can identify potential drug candidates more efficiently than traditional methods. nih.gov
De Novo Design and Scaffold Hopping: Beyond prediction, AI can be used for de novo design, generating novel molecular structures with desired properties. acs.org Starting with the this compound scaffold, generative models could propose modifications to enhance specific activities, such as improving metabolic stability or target selectivity. This process, known as scaffold hopping, can lead to the discovery of new chemical entities with improved therapeutic profiles.
AI-Driven Synthesis Planning: The synthesis of complex organic molecules can be a significant bottleneck. AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways. acs.orgacs.org For this compound, these tools could suggest the most efficient sequence of reactions, potentially identifying novel or more sustainable routes compared to traditional methods that might involve acylating anthranilic acid with an activated 4-acetamidobenzoic acid derivative. udel.edugoogle.com
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Potential Outcome | Relevant Research Context |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., enzyme inhibition, receptor binding). | Analysis of benzoic acid derivatives as potential enzyme inhibitors. mdpi.comresearchgate.net |
| Virtual High-Throughput Screening (vHTS) | Identification of potential protein targets from large biological databases. | Screening of small molecules against therapeutic targets like SARS-CoV-2 main protease. nih.gov |
| Generative Adversarial Networks (GANs) | Design of novel analogs with optimized properties (e.g., improved solubility, lower toxicity). | General drug discovery and de novo molecular design. acs.orgresearchgate.net |
| Retrosynthesis Prediction | Suggestion of efficient and novel chemical synthesis routes. | Automated synthesis planning for complex organic molecules. acs.orgacs.org |
Advanced Synthetic Methodologies
The synthesis of amide bonds is a cornerstone of organic chemistry. Future research into this compound would benefit immensely from the adoption of advanced synthetic methodologies that offer greater efficiency, sustainability, and control over conventional techniques.
Flow Chemistry: Continuous flow chemistry presents a significant improvement over traditional batch synthesis. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. The synthesis of this compound, which involves an amidation reaction, is an ideal candidate for optimization using flow chemistry, potentially reducing reaction times and improving product purity.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool for forging chemical bonds. nih.govnih.gov This technique uses light as a clean reagent to activate a photocatalyst, which then mediates the desired chemical transformation, often under mild conditions. acs.org The formation of the central amide bond in this compound could be achieved through photocatalytic methods. For example, researchers have developed photocatalytic strategies for the direct amidation of carboxylic acids or from aldehydes and amines, which could provide alternative, more sustainable routes to this compound and its derivatives. rsc.org These methods often avoid the need for hazardous reagents and stoichiometric activating agents required in classical amide synthesis. nih.gov
Table 2: Comparison of Synthetic Methodologies for Amide Bond Formation
| Methodology | Advantages | Potential Application for Synthesis |
|---|---|---|
| Conventional Batch Synthesis | Well-established and understood procedures. | Reaction of anthranilic acid with 4-acetamidobenzoyl chloride. prepchem.com |
| Flow Chemistry | Precise control, enhanced safety, scalability, higher yields. | Continuous production with minimal manual handling and improved process control. |
| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, green energy source. | Direct amidation from carboxylic acids and amines via C-N bond cleavage, offering a sustainable alternative. |
Multi-Omics Approaches to Elucidate Molecular Mechanisms
Should this compound demonstrate significant biological activity, understanding its precise mechanism of action would be paramount. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, provide a systems-level view of a compound's effects.
Genomics, Transcriptomics, Proteomics, and Metabolomics: By treating cells or model organisms with the compound, researchers can analyze changes across different biological layers:
Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to the compound, pointing towards the cellular pathways being affected. For example, if the compound targets pathways related to cell proliferation, genes like CASP3 or CCN1 might show altered expression. researchgate.net
Proteomics: Would identify changes in protein expression and post-translational modifications, providing a direct look at the functional machinery of the cell and helping to identify the compound's direct protein targets.
Metabolomics: Would measure changes in the levels of small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and how it is perturbed by the compound.
Integrating these datasets can build a comprehensive picture of the compound's mechanism, potentially uncovering novel targets and off-target effects that would be missed by traditional, single-target assays. For a benzoic acid derivative, this could reveal complex interactions with metabolic pathways or cellular signaling cascades. nih.gov
Design of Next-Generation Molecular Tools
Beyond its potential as a standalone therapeutic agent, the this compound scaffold can be adapted to create sophisticated molecular tools for chemical biology research. mdpi.com These tools are designed to probe biological systems, identify drug targets, and visualize molecular interactions.
Chemical Probes and Photoaffinity Labeling: By incorporating specific functional groups, the core molecule can be transformed into a chemical probe. For example:
A photo-activatable group (e.g., benzophenone (B1666685) or diazirine): This allows the probe to be covalently cross-linked to its biological target upon exposure to UV light, enabling the identification and isolation of binding partners. mdpi.com
A reporter tag (e.g., biotin (B1667282) or a fluorescent dye): This allows for the detection and visualization of the probe and its bound targets.
A clickable handle (e.g., an alkyne or azide): This enables the use of click chemistry for attaching reporter tags after the probe has interacted with its biological target, a versatile and highly specific method. mdpi.com
The benzoic acid moiety itself is a common scaffold in drug discovery, and its derivatives have been developed as inhibitors for various targets. nih.govnih.gov By creating a library of molecular tools based on the this compound structure, researchers could investigate new protein-protein interactions or validate novel drug targets, contributing to a deeper understanding of cellular biology and disease.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-acetamidobenzoic acid |
| Anthranilic acid |
| Benzoic acid |
| Benzophenone |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-acetamidobenzamido)benzoic acid, and how can reaction conditions be standardized to improve yields?
- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting 4-aminobenzoic acid with 4-acetamidobenzoyl chloride in anhydrous THF under basic conditions (e.g., Na₂CO₃) at room temperature for 6–12 hours . Alternatively, refluxing N-acetyl isatin with 4-aminobenzoic acid in methanol with glacial acetic acid as a catalyst achieves a 96% yield . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing solvent polarity, temperature, and catalyst concentration.
Q. What spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for hydrogen bonding and π-π stacking interactions . Complementary techniques include:
- FT-IR : To verify amide (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups.
- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and acetamido group integration .
Q. How can purity and stability be assessed during synthesis and storage?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) for purity analysis. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (0–75% RH) over 6–12 months can identify degradation pathways. LC-MS (e.g., Creative Proteomics’ platform) detects hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Validate enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) with triplicate measurements.
- Employ dose-response curves and statistical tools (e.g., ANOVA) to assess significance .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or kinases) identifies key residues (e.g., hydrogen bonds with Ser530 in COX-2). Molecular dynamics simulations (AMBER or GROMACS) refine binding poses over 100 ns trajectories to evaluate stability .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?
- Methodological Answer : Systematically modify substituents (e.g., halogenation at the benzamido ring) and assess impacts on logP (via HPLC) and binding affinity. For example, introducing a sulfonyl group (e.g., 4-((2-hydroxyethyl)sulfonyl) analog) improves solubility and target engagement .
Q. What are the metabolic pathways of this compound, and how can metabolites be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
